(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL

Vue d'ensemble

Description

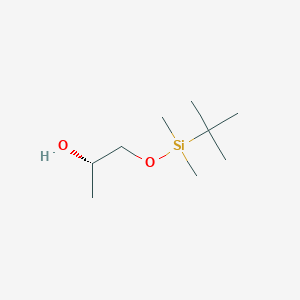

“(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL” is a chemical compound with the CAS Number: 116286-81-8 and a molecular weight of 190.36 . It is also known by its IUPAC name 1-((tert-butyldimethylsilyl)oxy)propan-2-ol . The compound is in liquid form and is typically stored at 4°C .

Molecular Structure Analysis

The molecular structure of “(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL” consists of 33 bonds in total. There are 11 non-H bonds, 4 rotatable bonds, 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis

“(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL” is a liquid at room temperature . It has a molecular weight of 190.36 . The compound is typically stored at 4°C .Applications De Recherche Scientifique

- This compound can be used in organometallic chemistry, specifically in alkene metathesis reactions . Alkene metathesis is a popular method for synthesizing unsaturated olefinic compounds and their unsaturated polymeric counterparts . The process involves a metal carbene intermediate that reacts with olefins to generate new unsaturated olefins . The development of functional group tolerant catalysts has been a critical step in broadening the utility of metathesis reactions .

- Silicon nanocrystals (SiNCs), which can be derived from silicon-containing compounds like “(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-ol”, have been used in material science . These SiNCs have been used to create flexible, transparent, and hydrophobic coatings for anti-counterfeiting applications . The optical properties of silicon make it particularly useful in these applications .

Organometallic Chemistry

Material Science

- This compound could potentially be used in the pharmaceutical industry. Many drugs are chiral, meaning they have a specific three-dimensional arrangement of their atoms. The chirality of a drug can significantly affect its biological activity. “(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL” is a chiral compound, and could therefore be used as a building block in the synthesis of chiral drugs .

- In peptide synthesis, protecting groups like the tert-butyldimethylsilyl (TBDMS) group in “(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL” are often used to protect reactive side chains of amino acids. This allows for the selective formation of peptide bonds without unwanted side reactions .

- Silicon-containing compounds like “(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL” can be used in the synthesis of silicon-containing polymers. These polymers have unique properties such as high thermal stability and resistance to oxidation, and can be used in a variety of applications including coatings, adhesives, and sealants .

Pharmaceutical Industry

Peptide Synthesis

Polymer Chemistry

Green Chemistry

Safety And Hazards

Propriétés

IUPAC Name |

(2S)-1-[tert-butyl(dimethyl)silyl]oxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22O2Si/c1-8(10)7-11-12(5,6)9(2,3)4/h8,10H,7H2,1-6H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDDRAYUVSVPPR-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO[Si](C)(C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO[Si](C)(C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole](/img/structure/B49340.png)

![(2R)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B49351.png)

![4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl-](/img/structure/B49359.png)

![1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid](/img/structure/B49363.png)

![4-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B49377.png)